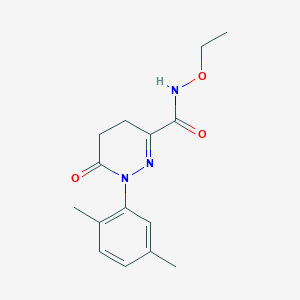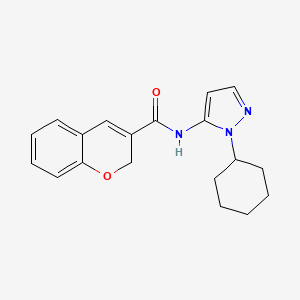
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein that plays a critical role in transcriptional elongation and is involved in the regulation of cell cycle progression and gene expression. CR8 has been shown to have potential therapeutic applications in the treatment of cancer, HIV, and other diseases.
Mecanismo De Acción
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide works by binding to the ATP-binding site of CDK9, preventing its activity and inhibiting transcriptional elongation. This leads to the downregulation of genes involved in cell cycle progression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral effects, N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and angiogenesis, which are involved in the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide is its high selectivity for CDK9, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of combination therapies with other drugs to enhance its anticancer and antiviral effects. Additionally, further research is needed to fully understand its mechanism of action and identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2-cyclohexylpyrazole with 4-bromo-2H-chromen-3-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-(4-methoxyphenyl)acetamide to yield N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In cancer research, CDK9 has been identified as a promising target for the development of new anticancer drugs. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In HIV research, CDK9 is required for the replication of the virus. N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit HIV replication in vitro and in vivo, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(15-12-14-6-4-5-9-17(14)24-13-15)21-18-10-11-20-22(18)16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHADDCXIYBQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)

![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)
![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![7-methyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7545904.png)

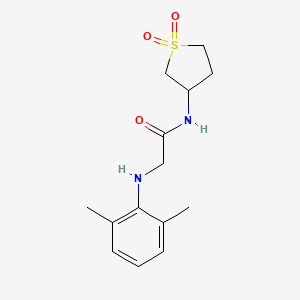
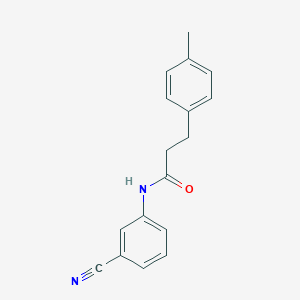
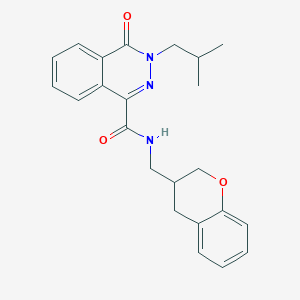
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
